molecular formula C19H18N2O7S B10874975 (4E)-1-[2-(2-hydroxyethoxy)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione

(4E)-1-[2-(2-hydroxyethoxy)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione

Cat. No.: B10874975
M. Wt: 418.4 g/mol
InChI Key: DELBSMUBQUNDJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-HYDROXY-1-[2-(2-HYDROXYETHOXY)ETHYL]-5-(4-NITROPHENYL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes hydroxyl, nitrophenyl, and thienylcarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-1-[2-(2-HYDROXYETHOXY)ETHYL]-5-(4-NITROPHENYL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrrol-2-one core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the thienylcarbonyl group: This step often involves a Friedel-Crafts acylation reaction.

    Attachment of the nitrophenyl group: This can be done through a nitration reaction followed by a coupling reaction.

    Addition of the hydroxyethoxyethyl group: This step involves an etherification reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-1-[2-(2-HYDROXYETHOXY)ETHYL]-5-(4-NITROPHENYL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-HYDROXY-1-[2-(2-HYDROXYETHOXY)ETHYL]-5-(4-NITROPHENYL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-HYDROXY-1-[2-(2-HYDROXYETHOXY)ETHYL]-5-(4-NITROPHENYL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets. The hydroxyl and nitrophenyl groups can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their activity. The thienylcarbonyl group may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone: Similar in having hydroxyethoxy and aromatic groups.

    4-Nitrophenyl-2-thienyl ketone: Shares the nitrophenyl and thienyl groups.

Uniqueness

3-HYDROXY-1-[2-(2-HYDROXYETHOXY)ETHYL]-5-(4-NITROPHENYL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C19H18N2O7S

Molecular Weight

418.4 g/mol

IUPAC Name

4-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-2-(4-nitrophenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C19H18N2O7S/c22-8-10-28-9-7-20-16(12-3-5-13(6-4-12)21(26)27)15(18(24)19(20)25)17(23)14-2-1-11-29-14/h1-6,11,16,22,24H,7-10H2

InChI Key

DELBSMUBQUNDJC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)[N+](=O)[O-])CCOCCO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.